4-Hydroxy-3-methylbenzonitrile
Overview
Description
4-Hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile and has a hydroxy group (-OH) and a methyl group (-CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-methylbenzonitrile consists of a benzene ring with a cyano group (-C≡N), a hydroxy group (-OH), and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by spectroscopic methods and confirmed by X-ray crystallography .Physical And Chemical Properties Analysis
4-Hydroxy-3-methylbenzonitrile is a solid substance. Its molecular weight is 133.15 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . More specific physical and chemical properties, such as melting point and solubility, would require experimental determination or a detailed search of the literature.Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : 4-Hydroxy-3-methylbenzonitrile is used as a reagent in chemical synthesis . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used as a reagent in a chemical reaction under controlled conditions .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, producing a range of different chemical compounds .
-
Synthesis of Isoflavone Derivatives
- Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been used as a precursor in the synthesis of 3’-methoxydaidzein, an isoflavone derivative . Isoflavones have attracted researchers’ interest due to their estrogen-like properties and potential use in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even breast and prostate cancer .
- Methods of Application : The synthesis was carried out through two steps of reaction: reduction of vanillin to vanillyl alcohol with NaBH4, then halogenation followed by nitrilization of the product with PBr3 and KCN, respectively .
- Results or Outcomes : The yields of synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .
- Nonlinear Optical Applications
- Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been used in the creation of an organic co-crystal for third harmonic nonlinear optical applications . Nonlinear optics is a research field that has explained the optical phenomena like higher harmonic generations .
- Methods of Application : The organic co-crystal was grown by slow evaporation method using ethanol solvent . The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .
- Results or Outcomes : The polarizability and first-order hyperpolarizability of the 4H3MN molecule have obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
-
Pharmacokinetics
- Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been studied for its pharmacokinetic properties . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
- Methods of Application : The methods of application can vary widely depending on the particular study being performed. Typically, it would involve administering the compound to a test subject and then measuring various parameters over time .
- Results or Outcomes : The results of these studies can also vary widely, but they provide important information about how the compound behaves in the body .
-
Medicinal Chemistry
- Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been studied in the field of medicinal chemistry . Medicinal chemistry involves the design and synthesis of therapeutic agents .
- Methods of Application : The methods of application can vary widely depending on the particular study being performed. Typically, it would involve synthesizing the compound and then testing its therapeutic effects .
- Results or Outcomes : The results of these studies can also vary widely, but they provide important information about the potential therapeutic uses of the compound .
Safety And Hazards
Based on the information available, 4-Hydroxy-3-methylbenzonitrile may pose certain hazards. It is advisable to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More detailed safety information should be available in its Material Safety Data Sheet.
properties
IUPAC Name |
4-hydroxy-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTADDGUHFYGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306382 | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylbenzonitrile | |
CAS RN |
15777-70-5 | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.